p-Hydroxycocaine hydrochloride
Overview
Description
p-Hydroxycocaine hydrochloride: is a metabolite of cocaine, a naturally occurring sympathomimetic tropane alkaloid derived from the leaves of Erythroxylon coca. This compound is known for its local anesthetic properties and its ability to inhibit voltage-gated sodium channels, thereby halting electrical impulse propagation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxycocaine hydrochloride typically involves the hydroxylation of cocaine. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the selective hydroxylation of the cocaine molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product through crystallization or other separation techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: p-Hydroxycocaine hydrochloride undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: p-Hydroxycocaine hydrochloride is used as a reference standard in analytical chemistry for the detection and quantification of cocaine and its metabolites in biological samples .
Biology: In biological research, this compound is used to study the metabolic pathways of cocaine and its effects on the nervous system .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of cocaine and its metabolites, providing insights into the mechanisms of cocaine addiction and toxicity .
Industry: In the forensic industry, this compound is used in the development of drug testing methods for the detection of cocaine use .
Mechanism of Action
p-Hydroxycocaine hydrochloride exerts its effects by inhibiting voltage-gated sodium channels, thereby preventing the propagation of electrical impulses along nerve fibers. This action results in local anesthesia. Additionally, it impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft. The excess dopamine available for postsynaptic activation mediates the pleasurable effects reported by users and contributes to the addictive potential and toxic effects of the drug .
Comparison with Similar Compounds
Cocaine hydrochloride: A white powder commonly administered by insufflation or intravenously.
Norcocaine: A metabolite of cocaine with pharmacological action.
Cocaethylene: A metabolite formed when cocaine is consumed with alcohol.
Uniqueness: p-Hydroxycocaine hydrochloride is unique due to its specific hydroxylation, which alters its pharmacokinetic and pharmacodynamic properties compared to other cocaine metabolites. This modification allows for distinct analytical and research applications, particularly in the study of cocaine metabolism and its effects on the nervous system .
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5.ClH/c1-18-11-5-8-13(18)15(17(21)22-2)14(9-11)23-16(20)10-3-6-12(19)7-4-10;/h3-4,6-7,11,13-15,19H,5,8-9H2,1-2H3;1H/t11-,13+,14-,15+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSQZYJCIGWNGT-HLYGUNNVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197771-77-0 | |
Record name | p-Hydroxycocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197771770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-HYDROXYCOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IG3T66XNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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